molecular formula C47H80O17 B1491815 Ginsenoside mb CAS No. 88105-29-7

Ginsenoside mb

Cat. No. B1491815
CAS RN: 88105-29-7
M. Wt: 917.1 g/mol
InChI Key: MYBAONSAUGZRAX-UBQYYSLZSA-N
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Description

Ginsenosides are a class of natural product steroid glycosides and triterpene saponins. Compounds in this family are found almost exclusively in the plant genus Panax (ginseng), which has a long history of use in traditional medicine . Ginsenosides can be isolated from various parts of the plant, though typically from the roots, and can be purified by column chromatography .


Synthesis Analysis

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase . Recently, with the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis .


Chemical Reactions Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides (including Ginsenoside mb) in white, and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .


Physical And Chemical Properties Analysis

Clinical applications of ginsenosides have been limited because of their physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo .

Scientific Research Applications

Obesity Treatment

Notoginsenoside Fe has been found to suppress diet-induced obesity. It decreases food intake and body weight, protects liver structure integrity and normal function, and promotes resting metabolic rate . It may reduce body weight through the activation of energy-sensing neurons in the hypothalamus .

Cardiovascular and Cerebrovascular Diseases

Notoginsenoside Fe is a naturally occurring compound in Panax notoginseng, a herb used in the treatment of cardiovascular diseases in traditional Chinese medicine . It can also treat cerebrovascular diseases .

Antitumor Therapies

Ginsenosides, including Notoginsenoside Fe, can play a therapeutic role by inducing tumor cell apoptosis and reducing proliferation, invasion, metastasis . They enhance immune regulation and reverse tumor cell multidrug resistance .

Breast Cancer Treatment

Ginsenosides can change the basic hallmarks of cancer cells to achieve the purpose of treating breast cancer . They can modify these hallmarks of tumor cells, representing a new and potentially promising approach to tumor treatment .

Regulating Gut Microbiota

The manipulation of the gut microbiota is now considered a highly promising novel strategy for the treatment of metabolic syndrome. Ginsenosides have been unequivocally validated to possess a diverse array of pharmacological activities, encompassing anti-inflammatory, antidiabetic, and cardiovascular protective properties .

Neuroprotective Effects

Modern pharmacological studies have shown that ginsenosides have strong pharmacological activities in the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of Alzheimer’s disease and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .

Diabetes Treatment

Ginsenoside GF4 considerably enhanced the hyperglycemic state of db/db mice, alleviated dyslipidemia, and helped in skeletal muscle glucose uptake .

Mechanism of Action

Ginsenosides appear to affect multiple pathways, their effects are complex and difficult to isolate . Ginsenosides have been the target of research, as they are viewed as the active compounds behind the claims of ginseng’s efficacy .

Safety and Hazards

The safety data sheet according to Federal Register / Vol. 77, No. 58 / Monday, March 26, 2012 / Rules and Regulations for Ginsenoside Mb is available .

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production . In the future, discovery of more glycosyltransferases and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26-,27+,28-,29+,30-,31-,32+,33-,34+,35-,36-,37+,38+,39+,40+,41-,42-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBAONSAUGZRAX-UBQYYSLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316004
Record name Notoginsenoside Fe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Notoginsenoside Fe

CAS RN

88105-29-7
Record name Notoginsenoside Fe
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88105-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Notoginsenoside Fe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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